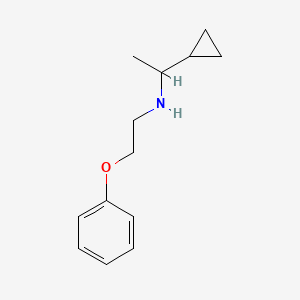
(Heptan-4-yl)(pyridin-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Heptan-4-yl)(pyridin-2-ylmethyl)amine is an organic compound with the molecular formula C13H22N2 It consists of a heptane chain attached to a pyridine ring through a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridin-2-ylmethylamine with heptan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Heptan-4-yl)(pyridin-2-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
(Heptan-4-yl)(pyridin-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (Heptan-4-yl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-ylmethylamine: Lacks the heptane chain, making it less hydrophobic.
Heptan-4-ylamine: Lacks the pyridine ring, reducing its ability to coordinate with metal ions.
Bis(pyridin-2-ylmethyl)amine: Contains two pyridine rings, increasing its coordination ability but also its steric hindrance.
Uniqueness
(Heptan-4-yl)(pyridin-2-ylmethyl)amine is unique due to its combination of a hydrophobic heptane chain and a pyridine ring, which allows it to interact with both hydrophobic and hydrophilic environments. This dual nature makes it a versatile compound for various applications in chemistry and biology.
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)heptan-4-amine |
InChI |
InChI=1S/C13H22N2/c1-3-7-12(8-4-2)15-11-13-9-5-6-10-14-13/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3 |
Clave InChI |
XCSIIRQKMCAKDD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)NCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


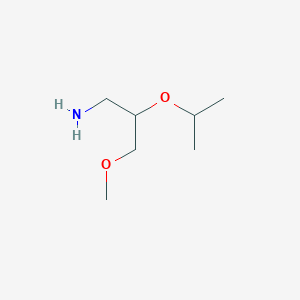
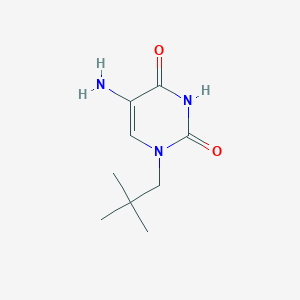
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

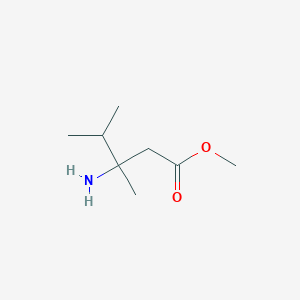
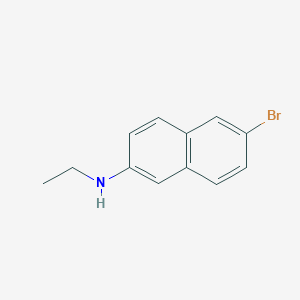
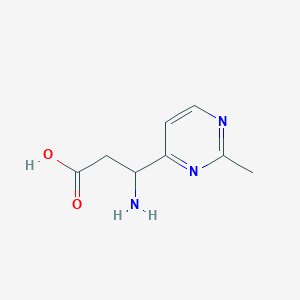
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
amine](/img/structure/B13316179.png)
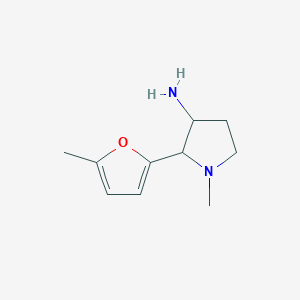

![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
